Methyl 5,6-difluoropicolinate
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Overview
Description
Methyl 5,6-difluoropicolinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol It is a derivative of picolinic acid, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,6-difluoropicolinate can be synthesized through several methods. One common approach involves the esterification of 5,6-difluoropicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoropicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5,6-difluoropicolinic acid.
Reduction: 5,6-difluoropicolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-difluoropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5,6-difluoropicolinate involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoropicolinate
- Methyl 6-fluoropicolinate
- Methyl 5,6-dichloropicolinate
Uniqueness
Methyl 5,6-difluoropicolinate is unique due to the presence of two fluorine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. The dual fluorination can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound in various research applications .
Biological Activity
Methyl 5,6-difluoropicolinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is derived from picolinic acid, with two fluorine atoms substituted at the 5 and 6 positions of the pyridine ring. This modification can influence the compound's interaction with biological targets, enhancing its pharmacological properties.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of picolinic acid have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Table 1: Summary of Anticancer Activities
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung Cancer) | 15 | Induction of apoptosis via MAPK pathway |
3,5-Difluoropyridine | HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |
Zinc bis(3,5-difluoropicolinato) | MCF-7 (Breast Cancer) | 8 | Insulin-mimetic activity |
2. Anti-inflammatory Effects
The p38 MAPK pathway has been implicated in inflammatory responses, and compounds that inhibit this pathway can reduce inflammation. This compound may exert anti-inflammatory effects by modulating cytokine release in immune cells.
Case Study: Inhibition of Cytokine Release
A study demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- MAPK Pathway : The compound may inhibit p38 MAPK activation, leading to decreased expression of inflammatory cytokines.
- Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound appears to promote apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Properties
Molecular Formula |
C7H5F2NO2 |
---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
methyl 5,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |
InChI Key |
UMVVQVGSJWQXQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)F |
Origin of Product |
United States |
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